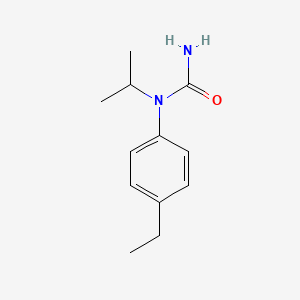

1-(4-Ethylphenyl)-1-propan-2-ylurea

描述

Structure

3D Structure

属性

CAS 编号 |

449789-96-2 |

|---|---|

分子式 |

C12H18N2O |

分子量 |

206.28 g/mol |

IUPAC 名称 |

1-(4-ethylphenyl)-1-propan-2-ylurea |

InChI |

InChI=1S/C12H18N2O/c1-4-10-5-7-11(8-6-10)14(9(2)3)12(13)15/h5-9H,4H2,1-3H3,(H2,13,15) |

InChI 键 |

KPNFVWKCZHSNMA-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC=C(C=C1)N(C(C)C)C(=O)N |

产品来源 |

United States |

Synthetic Pathways and Methodologies for 1 4 Ethylphenyl 1 Propan 2 Ylurea

Retrosynthetic Analysis of the 1-(4-Ethylphenyl)-1-propan-2-ylurea Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points at the urea (B33335) moiety. These disconnections suggest the key precursors required for its synthesis.

Disconnection A (Isocyanate-Amine Pathway): The most common approach involves the disconnection of one of the C-N bonds of the urea. This leads to an isocyanate and an amine. For this compound, this translates to two possible routes:

Route A1: Disconnecting the bond between the carbonyl carbon and the nitrogen of the propan-2-yl group suggests 4-ethylphenyl isocyanate and isopropylamine (B41738) as the key synthons.

Route A2: Alternatively, disconnecting the bond to the 4-ethylphenyl nitrogen points to N-(4-ethylphenyl)isopropylamine and an isocyanate equivalent for the remaining urea portion, which is less common for unsymmetrical ureas.

Disconnection B (Phosgenation Pathway): A more classical, though often less favored due to safety concerns, approach involves the disconnection of both C-N bonds of the urea. This points to a carbonyl source, typically phosgene (B1210022) or a phosgene equivalent, and the corresponding amines: 4-ethylaniline (B1216643) and isopropylamine.

Precursor Synthesis and Functionalization

The successful synthesis of the target urea is contingent on the efficient preparation of its key precursors.

1-(4-Ethylphenyl)propan-1-one is a key starting material, particularly for synthetic routes that may involve reductive amination to form one of the amine precursors. Its synthesis is typically achieved via a Friedel-Crafts acylation reaction. wipo.intorgsyn.org

In a typical procedure, ethylbenzene (B125841) is acylated with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or carbon disulfide. The electrophilic acylium ion, generated from the reaction of the acylating agent with the Lewis acid, attacks the electron-rich aromatic ring of ethylbenzene. The ethyl group is an ortho-, para-director, leading to a mixture of isomers. However, the para-substituted product, 1-(4-ethylphenyl)propan-1-one, is often the major product due to steric hindrance at the ortho position.

| Reactants | Reagents | Product | Reaction Type |

| Ethylbenzene, Propionyl Chloride | Aluminum Chloride (AlCl₃) | 1-(4-Ethylphenyl)propan-1-one | Friedel-Crafts Acylation |

Isopropylamine is a commercially available and widely used primary amine. For the synthesis of this compound, it can be used directly in the final urea formation step.

Alternatively, the synthesis of the N-(4-ethylphenyl)isopropylamine intermediate can be achieved through several methods:

Reductive Amination: 1-(4-Ethylphenyl)propan-1-one can undergo reductive amination with isopropylamine. researchgate.netmasterorganicchemistry.comrsc.org This reaction typically proceeds via the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding secondary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the ketone starting material. masterorganicchemistry.com

N-Alkylation of 4-Ethylaniline: 4-Ethylaniline can be alkylated with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. google.com This reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.org

Borrowing Hydrogen Catalysis: A more modern and atom-economical approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. In this method, 4-ethylaniline can be reacted with isopropanol (B130326) in the presence of a transition metal catalyst. rsc.org The catalyst temporarily "borrows" hydrogen from the alcohol to form a ketone (acetone in this case), which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the desired secondary amine, with water being the only byproduct.

| Starting Material | Reagents | Product | Method |

| 1-(4-Ethylphenyl)propan-1-one | Isopropylamine, NaBH₃CN | N-(1-(4-ethylphenyl)propyl)isopropylamine | Reductive Amination |

| 4-Ethylaniline | 2-Bromopropane, Base | N-isopropyl-4-ethylaniline | N-Alkylation |

| 4-Ethylaniline | Isopropanol, Catalyst | N-isopropyl-4-ethylaniline | Borrowing Hydrogen |

Direct Urea Formation Reactions

The final step in the synthesis of this compound involves the formation of the urea linkage. This can be accomplished through several reliable methods.

The reaction of amines with phosgene (COCl₂) or its safer-to-handle equivalents, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), is a traditional method for urea synthesis. google.comnih.gov In the context of synthesizing this compound, this would typically involve the reaction of a mixture of 4-ethylaniline and isopropylamine with phosgene.

The reaction proceeds through the formation of carbamoyl (B1232498) chloride and isocyanate intermediates. google.com The high reactivity of phosgene necessitates careful control of reaction conditions, including low temperatures and the presence of a base to scavenge the HCl byproduct. google.com Due to the extreme toxicity of phosgene gas, the use of solid and less hazardous phosgene equivalents like triphosgene or carbonyldiimidazole (CDI) is now more common in laboratory settings. nih.gov

The most prevalent and versatile method for the synthesis of unsymmetrical ureas is the coupling of an isocyanate with an amine. nih.gov This reaction is generally high-yielding and proceeds under mild conditions.

For the synthesis of this compound, the most direct approach involves the reaction of 4-ethylphenyl isocyanate with isopropylamine. 4-Ethylphenyl isocyanate can be prepared from 4-ethylaniline by reaction with phosgene or a phosgene equivalent. chemicalbook.com

The coupling reaction itself is typically carried out by adding the amine to a solution of the isocyanate in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), at room temperature. iucr.org The reaction is generally clean and does not require a catalyst.

Alternatively, one could envision the reaction of N-isopropyl-4-ethylaniline with an isocyanate source like isocyanic acid (HNCO) or its salts, though this is a less common route for this specific substitution pattern.

| Reactant 1 | Reactant 2 | Solvent | Product |

| 4-Ethylphenyl isocyanate | Isopropylamine | Dichloromethane (DCM) | This compound |

| 4-Ethylaniline and Isopropylamine | Phosgene or Triphosgene | Inert Solvent with Base | This compound |

Carbonylation Reactions for Urea Synthesis

Carbonylation reactions provide an alternative pathway to urea synthesis, avoiding the use of isocyanates. These methods typically involve the reaction of an amine with a carbonyl source, such as phosgene or a phosgene equivalent, or direct carbonylation with carbon monoxide (CO) under catalytic conditions.

Phosgene and its safer liquid equivalent, triphosgene, are common reagents for this purpose. The reaction of 4-ethylaniline with phosgene would first form 4-ethylphenyl isocyanate or the corresponding carbamoyl chloride, which then reacts with isopropylamine to give the desired urea. nih.gov However, due to the high toxicity of phosgene, alternative and safer carbonylating agents are often preferred. N,N'-Carbonyldiimidazole (CDI) is a widely used substitute. nih.gov The reaction proceeds by the activation of the amine with CDI to form an imidazolide (B1226674) intermediate, which is then displaced by the second amine.

More modern approaches involve the palladium-catalyzed carbonylation of amines with carbon monoxide. This method allows for the direct coupling of 4-ethylaniline and isopropylamine in the presence of a palladium catalyst, an oxidant, and a carbon monoxide source. While this method can be effective, it often requires high pressures and temperatures.

Optimized Synthetic Conditions and Yields for this compound

While specific optimization studies for the synthesis of N-(4-ethylphenyl)-N'-(propan-2-yl)urea are not extensively documented in the literature, optimized conditions can be inferred from analogous reactions reported for similar N,N'-disubstituted ureas. The reaction between an aryl isocyanate and an alkylamine is typically high-yielding and proceeds under mild conditions.

Below is a data table summarizing plausible optimized conditions and expected yields for the primary synthetic routes.

| Route | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Plausible Yield (%) | Reference |

| Isocyanate + Amine | 4-Ethylphenyl isocyanate | Isopropylamine | Dichloromethane (DCM) | None | Room Temperature | 1-4 | >90 | nih.govnih.gov |

| Isocyanate + Amine | 4-Ethylaniline | Isopropyl isocyanate | Tetrahydrofuran (THF) | None | Room Temperature | 1-4 | >90 | nih.gov |

| Carbonylation (CDI) | 4-Ethylaniline | Isopropylamine | Acetonitrile (B52724) | N,N'-Carbonyldiimidazole | Reflux | 12-24 | 70-85 | nih.gov |

| Carbonylation (Phosgene) | 4-Ethylaniline & Isopropylamine | Phosgene | Toluene | Base (e.g., Triethylamine) | 0 to Room Temp | 2-6 | >90 | nih.gov |

Derivatization Strategies and Analogue Synthesis for this compound

Derivatization of this compound can be performed to explore structure-activity relationships for various applications or to generate analogues with modified physicochemical properties. The primary sites for derivatization are the aromatic ring, the ethyl group, the isopropyl group, and the N-H protons of the urea moiety.

Aromatic Ring Derivatization: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. Depending on the directing effects of the ethyl and urea groups, substituents can be introduced at various positions on the ring. Common derivatizations could include halogenation (e.g., with Br₂ or Cl₂), nitration (e.g., with HNO₃/H₂SO₄), or Friedel-Crafts acylation/alkylation.

Alkyl Group Modification: The ethyl group on the phenyl ring can be modified. For example, oxidation could potentially convert the ethyl group to an acetyl group or a carboxylic acid, though this might require protection of the urea functionality. Alternatively, analogues with different alkyl chains (e.g., methyl, propyl, butyl) can be synthesized by starting with the corresponding substituted aniline (B41778).

Isopropyl Group Modification: The isopropyl group can be replaced with other alkyl or cycloalkyl groups to investigate the impact of steric and electronic effects on the properties of the molecule. This would be achieved by using a different primary amine in the synthesis (e.g., cyclopentylamine, tert-butylamine).

N-H Derivatization: The protons on the urea nitrogens are acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation. For instance, reaction with an alkyl halide in the presence of a base like sodium hydride can introduce an alkyl group onto one or both of the urea nitrogens. nih.gov This modification can disrupt the hydrogen bonding capabilities of the urea and alter its planarity and solubility.

A summary of potential derivatization strategies is presented in the table below.

| Site of Derivatization | Type of Reaction | Reagents/Conditions | Potential Product |

| Phenyl Ring | Electrophilic Bromination | Br₂, FeBr₃ | Bromo-substituted analogue |

| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted analogue |

| Ethyl Group | Oxidation | KMnO₄ or other oxidizing agents | Carboxy- or acetyl-substituted analogue (may require protection) |

| Isopropyl Group | Analogue Synthesis | Use of alternative amines (e.g., cyclopropylamine) | N-(4-ethylphenyl)-N'-(cyclopropyl)urea |

| Urea N-H | N-Alkylation | Alkyl halide, NaH in THF | N-alkylated derivative |

| Urea N-H | N-Acylation | Acyl chloride, pyridine | N-acylated derivative |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 4 Ethylphenyl 1 Propan 2 Ylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution ¹H and ¹³C NMR Spectral Analysis

This technique would be fundamental to determining the carbon-hydrogen framework of the molecule. ¹H NMR spectroscopy would identify the number of unique proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment. ¹³C NMR would provide information on the number and types of carbon atoms present, including those in the ethylphenyl group, the propan-2-yl moiety, and the urea (B33335) carbonyl group. Without experimental data, a table of expected chemical shifts cannot be accurately generated.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the precise connectivity of atoms, a suite of 2D NMR experiments would be required:

COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships within the ethyl and propan-2-yl fragments.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting the ethylphenyl, propan-2-yl, and urea fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of atoms, aiding in the determination of the molecule's preferred conformation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

HRMS analysis would be essential to determine the exact mass of the molecular ion with high precision. This measurement would allow for the calculation of the elemental formula (C₁₂H₁₈N₂O), confirming the compound's composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

By selecting the molecular ion and subjecting it to collision-induced dissociation, MS/MS experiments would generate a characteristic fragmentation pattern. Analysis of these fragment ions would provide invaluable structural information, helping to confirm the connectivity of the different parts of the molecule. Common fragmentation patterns for such a urea derivative would be expected, but cannot be detailed without experimental evidence.

Vibrational Spectroscopy

Infrared (IR) or Raman spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key expected absorptions would include N-H stretching and bending vibrations, the C=O (amide I band) stretch of the urea group, and various C-H and C=C stretching and bending modes associated with the aromatic ring and alkyl chains. A data table of these vibrational modes remains unavailable.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For 1-(4-Ethylphenyl)-1-propan-2-ylurea, the IR spectrum would be expected to show key absorption bands that confirm the presence of the urea and ethylphenyl moieties.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (urea) | Stretching | 3500-3200 (often two bands) |

| C=O (urea) | Stretching (Amide I band) | 1680-1630 |

| N-H (urea) | Bending (Amide II band) | 1650-1550 |

| C-N (urea) | Stretching | 1400-1200 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Aliphatic C-H | Stretching | 3000-2850 |

The precise positions of these bands can be influenced by the molecular environment, including hydrogen bonding.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule. For this compound, Raman spectroscopy would be particularly useful for observing non-polar bonds and skeletal vibrations that may be weak in the IR spectrum.

Key applications would include:

Confirmation of Aromatic Ring: The symmetric breathing vibration of the para-substituted benzene (B151609) ring would give a strong, characteristic Raman signal.

Aliphatic Chain Analysis: The C-C stretching and CH₂/CH₃ bending modes of the ethyl and propan-2-yl groups would be observable.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides definitive information on bond lengths, bond angles, and the conformation of the molecule.

Crystal Growth and Quality Assessment

The first and often most challenging step in X-ray crystallography is growing a single crystal of sufficient size and quality. nih.gov For this compound, this would typically involve:

Synthesis and Purification: The compound would first be synthesized and purified to a high degree to remove impurities that can inhibit crystallization.

Solvent Screening: A variety of solvents and solvent mixtures would be tested to find conditions under which the compound has moderate solubility.

Crystallization Techniques: Methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution would be employed to encourage the growth of single crystals. nih.gov

Quality Assessment: The resulting crystals would be examined under a microscope for well-defined faces and the absence of cracks or other defects.

Single-Crystal X-ray Diffraction Data Collection and Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. nih.gov The diffraction pattern is collected and analyzed to determine the crystal structure. bibliomed.orgchemmethod.com

Typical X-ray Crystallography Data Table (Hypothetical):

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈N₂O |

| Formula Weight | 206.28 g/mol |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a, b, c (Å) | (Hypothetical values) |

| α, β, γ (°) | (Hypothetical values) |

| Volume (ų) | (Hypothetical value) |

| Z (molecules/unit cell) | (e.g., 4) |

| Calculated Density (g/cm³) | (Hypothetical value) |

| R-factor | (e.g., < 0.05) |

The refinement process involves fitting the atomic positions to the experimental diffraction data to obtain the final, highly accurate molecular structure. bibliomed.orgchemmethod.com

Analysis of Intermolecular Interactions and Crystal Packing

The detailed crystal structure reveals not only the geometry of a single molecule but also how the molecules pack together in the crystal lattice. This is crucial for understanding the solid-state properties of the compound. The analysis would focus on:

Hydrogen Bonding: The urea group is a strong hydrogen bond donor (N-H) and acceptor (C=O). The analysis would identify the network of intermolecular hydrogen bonds, which are expected to be a dominant feature of the crystal packing. rsc.orgakademisains.gov.my These interactions significantly influence the physical properties of the compound, such as melting point and solubility.

π-π Stacking: The presence of the ethylphenyl group allows for potential π-π stacking interactions between the aromatic rings of adjacent molecules. akademisains.gov.my The geometry and distance of these interactions would be characterized.

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify the different types of intermolecular contacts within the crystal. akademisains.gov.myrsc.org

Chiroptical Spectroscopy (if applicable for enantiomers)

The presence of a stereocenter at the carbon atom attached to the phenyl ring and the propan-2-yl group in this compound means that this compound can exist as a pair of enantiomers. If the synthesized compound is a racemic mixture, and the enantiomers were to be separated, chiroptical spectroscopy techniques would be essential for their characterization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Each enantiomer would produce a CD spectrum that is a mirror image of the other, allowing for their distinction and the determination of enantiomeric excess.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of plane-polarized light as a function of wavelength. This technique can also be used to characterize enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. harvard.edunih.gov The resulting CD spectrum provides information about the electronic transitions within the molecule and their spatial relationships, which are unique to a specific enantiomer. For a compound like this compound, CD spectroscopy would be instrumental in characterizing its stereochemistry. The phenylurea chromophore and the aromatic ring are expected to give rise to characteristic Cotton effects in the UV region. The sign and magnitude of these effects would be directly related to the absolute configuration of the chiral nitrogen center.

In the absence of experimental data, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) could predict the CD spectrum. acs.orgmertenlab.de Such calculations, when correlated with the spectra of related known compounds, can be a powerful tool for assigning the absolute configuration of new chiral molecules. nih.gov However, no such computational studies for this compound appear to be available in the current body of scientific literature.

Data Table: Circular Dichroism (CD) Spectroscopy Data

| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| Data Not Available | Data Not Available |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers relations. An ORD spectrum displays anomalous dispersion, known as a Cotton effect, in the region of a chromophore's absorption band. The shape and sign of the Cotton effect provide valuable information about the stereochemistry of the chiral center. nih.gov

For this compound, ORD studies would complement CD spectroscopy in its structural elucidation. The measurement of specific rotation at various wavelengths would yield a characteristic ORD curve, which could be used to confirm the enantiomeric purity and assign the absolute configuration of a sample.

As with CD spectroscopy, there are no published experimental or calculated ORD data for this compound.

Data Table: Optical Rotatory Dispersion (ORD) Data

| Wavelength (nm) | Specific Rotation (°) |

| Data Not Available | Data Not Available |

Computational and Theoretical Studies of 1 4 Ethylphenyl 1 Propan 2 Ylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict a wide array of chemical phenomena with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. nih.gov Unlike more traditional ab initio methods that deal with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like 1-(4-Ethylphenyl)-1-propan-2-ylurea.

DFT calculations can be employed to optimize the molecular geometry of this compound, finding the most stable arrangement of its atoms in three-dimensional space. From this optimized structure, a variety of electronic properties can be determined. For instance, DFT is used to calculate the energies of molecular orbitals, which is crucial for predicting the molecule's reactivity. osti.gov In studies of similar substituted phenylurea compounds, DFT calculations have been instrumental in analyzing vibrational spectra (IR and Raman) and predicting non-linear optical properties. orientjchem.orgresearchgate.net

The reactivity of a molecule is intimately linked to its electronic distribution. DFT can be used to calculate various reactivity descriptors, such as the ionization potential, electron affinity, and chemical hardness. For substituted anilines, which share the aromatic amine moiety with this compound, DFT-calculated descriptors like the energies of the highest occupied molecular orbital (EHOMO) have shown good correlation with oxidation rates. osti.gov This suggests that DFT could similarly predict the susceptibility of this compound to various chemical reactions.

A study on 1-cyclopentyl-3-(3-hydroxyphenyl)urea utilized DFT to optimize the molecular structure, and the results were found to be in good agreement with experimental data from single-crystal X-ray diffraction. tandfonline.com This highlights the reliability of DFT in predicting the geometric parameters of urea (B33335) derivatives.

Table 1: Representative DFT-Calculated Properties for a Phenylurea Analog

| Property | Calculated Value | Method |

| Total Energy | -588.9 Hartree | B3LYP/6-31G |

| Dipole Moment | 4.5 Debye | B3LYP/6-31G |

| C=O Bond Length | 1.23 Å | B3LYP/6-31G |

| N-C(O) Bond Length | 1.37 Å | B3LYP/6-31G |

Note: The data in this table is illustrative and based on typical values for phenylurea derivatives, as specific data for this compound is not available.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic character).

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the phenyl ring and the nitrogen atoms of the urea group. The ethyl substituent on the phenyl ring, being an electron-donating group, would likely increase the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted phenylurea. The LUMO, on the other hand, would likely be distributed over the carbonyl group and the aromatic ring, which can accept electron density.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. Studies on aromatic amines have shown that the HOMO energy can be correlated with experimental properties like charge-transfer transition energies and oxidation potentials. researchgate.netnih.gov

Table 2: Illustrative Frontier Orbital Energies for a Substituted Phenylurea

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are representative examples for a molecule of similar structure and are intended for illustrative purposes.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, projected onto its electron density surface. mdpi.com These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. The ESP map uses a color scale, typically with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). mdpi.comresearchgate.net

For this compound, the ESP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom of the urea group, highlighting its role as a hydrogen bond acceptor. mdpi.com The nitrogen-bound hydrogen atoms would exhibit a positive potential (blue), indicating their ability to act as hydrogen bond donors. The aromatic ring would likely show a mixed potential, with the π-electron cloud creating a region of negative potential above and below the plane of the ring, while the ring protons would be slightly positive. Such maps have been used to understand the potential interaction sites of herbicides and other pesticides with biological targets. usda.govmdpi.com

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are not just determined by its static structure but also by its conformational dynamics. Conformational analysis explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds.

While quantum chemical methods are highly accurate, they can be computationally expensive for exploring the vast conformational space of a flexible molecule. Molecular mechanics (MM) offers a faster alternative by using a classical-mechanical model (a force field) to calculate the potential energy of a system. acs.org MM methods are well-suited for performing conformational searches to identify low-energy conformers.

Molecular dynamics (MD) simulations build upon the principles of molecular mechanics to simulate the movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed picture of the molecule's dynamic behavior, including its conformational transitions and interactions with its environment (e.g., a solvent). researchgate.net For small aromatic molecules, MD simulations have been used to study aggregation and intermolecular interactions. nih.govmdpi.com

For this compound, MD simulations could be used to explore its conformational landscape, revealing the most populated conformers and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as the binding process often involves a specific conformation.

A potential energy surface (PES) is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometric coordinates. acs.org For a molecule with multiple rotatable bonds, the PES can be complex. By systematically rotating key dihedral angles and calculating the energy at each point, a PES map can be generated. This map reveals the locations of energy minima (stable conformers) and saddle points (transition states between conformers). figshare.com

Spectroscopic Property Predictions

Theoretical predictions of spectroscopic properties are a cornerstone of modern chemical research, allowing for the elucidation of molecular structure and dynamics. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to simulate spectra that can be compared with experimental results.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means provides invaluable insight into the local electronic environment of atomic nuclei within a molecule. These calculations can help in the assignment of complex spectra and in the structural elucidation of novel compounds. However, no published studies containing calculated ¹H or ¹³C NMR chemical shifts for this compound are currently available.

Theoretical Vibrational Frequencies and Intensities

Similarly, the calculation of vibrational frequencies and their corresponding infrared (IR) and Raman intensities is a powerful tool for identifying functional groups and determining the conformational properties of a molecule. These theoretical spectra are derived from the calculation of the second derivatives of the energy with respect to atomic displacements. At present, there are no specific reports on the theoretical vibrational spectrum of this compound.

Reaction Mechanism Modeling for this compound Transformations

Computational modeling of reaction mechanisms allows for the investigation of the potential energy surfaces of chemical reactions, providing detailed information about transition states, intermediates, and reaction kinetics. This can be instrumental in understanding the synthesis, degradation, or metabolic pathways of a compound. The scientific literature does not currently contain any studies on the computational modeling of reaction mechanisms involving this compound.

Due to the lack of specific research, data tables for predicted spectroscopic values and reaction energetics for this compound cannot be generated at this time. Further experimental and computational research is required to build a scientific foundation for the properties and behavior of this compound.

Reaction Mechanisms and Chemical Reactivity of 1 4 Ethylphenyl 1 Propan 2 Ylurea

Hydrolytic Stability and Degradation Pathways (e.g., Amide Cleavage)

The hydrolytic stability of phenylureas is pH-dependent. In basic media (pH 12-14), the hydrolytic decomposition of phenylureas is known to occur. acs.org The mechanism is thought to proceed via an addition-elimination pathway, similar to the hydrolysis of amides and esters. acs.org Under these conditions, the urea (B33335) may dissociate at the aryl-NH group, forming its conjugate base, which can influence the reaction rate. acs.org

Acid-catalyzed hydrolysis also occurs, with the reaction rate being dependent on the acidity of the medium. researchgate.net The proposed mechanism involves the N-protonation of the substrate followed by a rate-determining attack of water. researchgate.netrsc.org The steric hindrance provided by the isopropyl group in 1-(4-Ethylphenyl)-1-propan-2-ylurea may influence the rate of hydrolysis compared to less hindered analogues. psu.edu Increased steric bulk around the urea carbonyl can, in some cases, facilitate hydrolysis by promoting the formation of an isocyanate intermediate. psu.edursc.org

Table 1: Postulated Hydrolytic Degradation Products of this compound

| Precursor | Degradation Product | Reaction Condition |

| This compound | 4-Ethylaniline (B1216643) and Isopropyl isocyanate | Acidic or Basic Hydrolysis |

| This compound | 4-Ethylphenyl isocyanate and Propan-2-amine | Acidic or Basic Hydrolysis |

Note: This table is illustrative and based on general phenylurea hydrolysis mechanisms. Specific product ratios would depend on precise reaction conditions.

Oxidative Transformations and Metabolite Formation (e.g., Aromatic/Aliphatic Hydroxylation)

The metabolic degradation of phenylurea herbicides often involves oxidative transformations. rsc.orgnih.gov For this compound, key oxidative pathways are expected to include aromatic and aliphatic hydroxylation.

Aromatic Hydroxylation: The ethylphenyl ring is susceptible to hydroxylation, a common metabolic reaction for aromatic compounds. tandfonline.com This can lead to the formation of various phenolic metabolites.

Aliphatic Hydroxylation: The ethyl and isopropyl substituents can also undergo hydroxylation. For instance, the ethyl group can be oxidized to a primary alcohol, which may be further oxidized to an aldehyde and then a carboxylic acid. The isopropyl group can be hydroxylated at the secondary carbon.

Table 2: Potential Oxidative Metabolites of this compound

| Metabolite Name | Site of Oxidation |

| 1-(4-(1-Hydroxyethyl)phenyl)-1-propan-2-ylurea | Ethyl group (benzylic position) |

| 1-(4-Ethylphenyl)-1-(2-hydroxypropan-2-yl)urea | Isopropyl group |

| 1-(2-Hydroxy-4-ethylphenyl)-1-propan-2-ylurea | Aromatic ring (ortho to ethyl group) |

| 1-(3-Hydroxy-4-ethylphenyl)-1-propan-2-ylurea | Aromatic ring (meta to ethyl group) |

Note: This table presents potential metabolites based on known oxidative pathways for related compounds.

Photochemical Reactions and Photo-Degradation Processes

Phenylurea herbicides are known to undergo photochemical degradation in aqueous solutions. researchgate.netontosight.aimdpi.com The specific reaction pathways are highly dependent on the substituents on the aromatic ring. researchgate.netontosight.ai For unhalogenated phenylureas, excitation at wavelengths shorter than 300 nm can lead to intramolecular rearrangements similar to a photo-Fries rearrangement. researchgate.netontosight.ai

The presence of the ethylphenyl group in this compound suggests that photochemical reactions could involve transformations on the aromatic ring. Photooxidation, potentially induced by photocatalysts or humic substances present in the environment, is another plausible degradation pathway. researchgate.netontosight.ai This can lead to N-dealkylation or oxidation of the alkyl groups, although often with lower yields compared to ring-centered reactions. researchgate.net

Thermal Decomposition Pathways

Theoretical studies on the thermal decomposition of alkyl- and phenylureas indicate that these compounds primarily decompose through four-center pericyclic reactions, yielding substituted isocyanates and amines. researchgate.netnih.govpsu.edu Initial bond fissions are generally not competitive. nih.govpsu.edu The specific decomposition products of this compound would therefore be 4-ethylphenyl isocyanate and propan-2-amine, or aniline (B41778) and isopropyl isocyanate, depending on which C-N bond cleaves. The nature of the substituents on the nitrogen atoms (primary, secondary, or tertiary) influences the reaction rate and product distribution. researchgate.netnih.gov The thermal stability of urea derivatives can be influenced by the presence of bulky substituents. researchgate.net

Table 3: Predicted Thermal Decomposition Products of this compound

| Reactant | Primary Products |

| This compound | 4-Ethylphenyl isocyanate + Propan-2-amine |

| This compound | Aniline + Isopropyl isocyanate |

Note: The relative yields of these products would depend on the specific thermal conditions.

Reactivity with Common Reagents in Organic Synthesis

Phenylureas are versatile intermediates in organic synthesis. nih.govchemicalbook.com They can react with a variety of common reagents.

Reaction with Acids: In the presence of strong acids, phenylureas can undergo hydrolysis to the corresponding anilines and amines. researchgate.netrsc.org With nitrous acid, phenylureas can undergo nitrosation. psu.edursc.org

Reaction with Bases: Strong bases can deprotonate the urea nitrogen, particularly the one attached to the aryl group, to form an anion. researchgate.net This anion can then participate in further reactions. For instance, N-phenylureas can be decomposed by strong bases at high temperatures to generate anilines, which can then react with other species present. organic-chemistry.org

Reaction with Electrophiles: The nitrogen atoms of the urea moiety can act as nucleophiles. For example, they can be alkylated, although this can sometimes be challenging. The aromatic ring can undergo electrophilic substitution reactions, with the urea group acting as an activating, ortho-, para-directing group, though this can be complex due to potential side reactions on the urea itself. masterorganicchemistry.com

Reaction with Nucleophiles: The carbonyl carbon of the urea is electrophilic and can be attacked by strong nucleophiles, leading to cleavage of the C-N bond. ed.ac.uk Hindered ureas can act as masked isocyanates, reacting with nucleophiles like alcohols and amines under neutral conditions to form carbamates and other ureas, respectively. rsc.orged.ac.uk

Investigation of N-Dealkylation and N-Dearylation Processes

N-dealkylation is a known metabolic pathway for many N-alkylated compounds, often catalyzed by cytochrome P450 enzymes. researchgate.net For this compound, N-dealkylation could involve the removal of the isopropyl group to yield 1-(4-ethylphenyl)urea. The mechanism of N-dealkylation can proceed through a one-electron transfer process, forming an aminium radical intermediate. ontosight.ai

N-dearylation, the cleavage of the bond between the aryl group and the nitrogen atom, is a less common but possible reaction, which would lead to the formation of aniline and an isopropyl-substituted urea. The relative ease of N-dealkylation versus N-dearylation would depend on the specific enzymatic or chemical conditions.

Advanced Analytical Methodologies for Detection and Quantification of 1 4 Ethylphenyl 1 Propan 2 Ylurea

Chromatographic Techniques

Chromatography is the cornerstone for separating phenylurea compounds from other substances. The choice of technique depends on the analyte's properties and the required analytical performance.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of phenylurea compounds due to its suitability for non-volatile and thermally unstable molecules. chromatographyonline.comnewpaltz.k12.ny.us Method development for compounds like 1-(4-Ethylphenyl)-1-propan-2-ylurea typically involves reversed-phase chromatography.

A common approach utilizes a C18 stationary phase, which separates compounds based on their hydrophobicity. rsc.orgresearchgate.net The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), sometimes with additives like ammonia (B1221849) or organic acids to improve peak shape and resolution. rsc.orgejgm.co.uk Detection is frequently performed using an ultraviolet (UV) spectrophotometric detector, as the phenylurea structure contains a chromophore that absorbs UV light. chromatographyonline.com Validation of HPLC methods according to International Conference on Harmonisation (ICH) guidelines ensures parameters like linearity, precision, accuracy, and robustness are well-defined. ejgm.co.uknih.gov

Table 1: Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Common Conditions | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netejgm.co.uk |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (gradient or isocratic) | chromatographyonline.comejgm.co.uk |

| Detector | UV-Vis or Photodiode Array (PDA) | chromatographyonline.comrsc.org |

| Flow Rate | 0.8 - 1.2 mL/min | jfda-online.com |

| Injection Volume | 10 - 20 µL | ejgm.co.ukjfda-online.com |

Gas Chromatography (GC) is another powerful separation technique, though its direct application to many phenylurea compounds can be challenging. akjournals.com Phenylureas are often thermally unstable and can degrade at the high temperatures used in GC injectors and columns, typically forming their corresponding isocyanate and amine derivatives. akjournals.comnih.gov This degradation can lead to poor reproducibility and inaccurate quantification.

Despite this, some GC methods have been successfully developed for certain phenylureas without derivatization, where degradation is reproducible. nih.gov However, to improve thermal stability and volatility, derivatization is often employed. researchgate.net Methylation is a common derivatization strategy that creates more stable tertiary amide compounds suitable for GC analysis. researchgate.net GC methods can offer superior resolution and selectivity compared to conventional HPLC-UV methods. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. It utilizes columns packed with smaller particles (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing separation efficiency. This results in faster analysis times, improved resolution, and enhanced sensitivity. UPLC systems are particularly effective when coupled with mass spectrometry for analyzing complex mixtures, such as identifying multiple pesticide residues or metabolites in environmental and biological samples. researchgate.netrsc.org For a compound like this compound, UPLC would offer a more rapid and sensitive analysis compared to standard HPLC.

Coupling Chromatography with Mass Spectrometry

Combining the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry (MS) creates the most robust analytical methods for trace-level detection and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying phenylurea compounds at very low concentrations. mdpi.com This technique overcomes the limitations of GC-MS regarding thermal instability and often does not require derivatization. mdpi.com The analyte is first separated by the LC system and then ionized, typically using electrospray ionization (ESI). The resulting ion is selected in the first quadrupole of the mass spectrometer, fragmented, and the characteristic product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, with limits of quantification often in the nanogram per milliliter (ng/mL) or even lower range. mdpi.comlcms.cz LC coupled with high-resolution mass spectrometry (LC-HR-MS) is also invaluable for identifying unknown metabolites of related compounds. nih.gov

Table 2: Example LC-MS/MS Parameters for General Substance Screening

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative | rsc.org |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Column | C18 (e.g., 100 mm length) | mdpi.com |

| Mobile Phase | Acetonitrile and/or Methanol with buffered aqueous phase | rsc.org |

| Sensitivity | Limits of Quantification (LOQ) often ≤ 1.5 ng/mL | mdpi.com |

When GC is applicable, coupling it with Mass Spectrometry (GC-MS) provides definitive identification of the separated compounds. nih.gov The mass spectrometer acts as a highly specific detector, providing a mass spectrum for each peak in the chromatogram. This spectrum serves as a chemical fingerprint, allowing for confident identification by comparing it to spectral libraries. For phenylureas, GC-MS is effective for analyzing the parent compounds if they are sufficiently stable, or for identifying their volatile thermal degradation products or stable derivatives. nih.govresearchgate.net In selective ion monitoring (SIM) mode, the GC-MS can achieve low detection limits, in the range of 0.5 to 5.0 ng/mL for some phenylurea herbicides. nih.gov

Spectrophotometric and Spectrofluorimetric Methods

Spectrophotometric and spectrofluorimetric methods offer accessible and rapid means for the quantification of analytes. The applicability of these techniques to this compound would be contingent on the compound's inherent ability to absorb or emit light.

Spectrophotometry: The presence of a phenylurea moiety in this compound suggests it would exhibit absorbance in the ultraviolet (UV) region. A preliminary UV scan of the compound dissolved in a suitable solvent, such as methanol or acetonitrile, would be necessary to determine its wavelength of maximum absorbance (λmax). Quantification would then be based on Beer-Lambert's law, which states a direct proportionality between the absorbance and the concentration of the analyte.

For instance, a kinetic spectrophotometric method could be developed based on the oxidation of the compound with an oxidizing agent like alkaline potassium permanganate (B83412) (KMnO4). The progress of the reaction could be monitored by measuring the increase in absorbance at a specific wavelength over time.

Spectrofluorimetry: The native fluorescence of this compound would need to be evaluated. If the compound is not naturally fluorescent, derivatization with a fluorogenic reagent could be explored to enhance its detection sensitivity. This method is often more selective and sensitive than spectrophotometry.

Development and Validation of Analytical Protocols (ICH Guidelines Context, without Clinical Application)

The development and validation of an analytical procedure for this compound would be governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and Q14, to ensure the method is fit for its intended purpose.

Method Development: The initial step involves defining the Analytical Target Profile (ATP), which outlines the requirements for the method's performance. This would be followed by the selection of an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), which is commonly used for the analysis of similar compounds. The development process would focus on optimizing parameters like the mobile phase composition, column type, and detector settings to achieve the desired specificity, accuracy, and precision.

Method Validation: Once developed, the analytical method would undergo a rigorous validation process to demonstrate its reliability. The key validation parameters, as stipulated by ICH guidelines, are detailed in the table below.

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations is typically recommended. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. |

| Detection Limit (DL) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Sample Preparation and Extraction Techniques for Complex Matrices

The extraction of this compound from complex matrices, such as in environmental or industrial settings, is a critical step to remove interfering substances and concentrate the analyte. The choice of technique depends on the nature of the matrix and the analyte's physicochemical properties.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. It is a versatile method but can be time-consuming and require significant volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to selectively adsorb the analyte from the sample matrix. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent is crucial and depends on the polarity of the analyte. For a compound like this compound, a reverse-phase sorbent (e.g., C18) would likely be appropriate.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for the analysis of a wide range of analytes in various matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. The QuEChERS approach is known for its high recovery rates and efficiency.

Environmental Fate and Abiotic Transformation of 1 4 Ethylphenyl 1 Propan 2 Ylurea

Environmental Persistence and Mobility in Abiotic Compartments

The environmental persistence of phenylurea herbicides is generally considered to be moderate. nih.gov Their half-lives in soil (DT50), the time it takes for 50% of the initial amount to dissipate, can range from approximately 17 to 235 days. nih.gov This variability is influenced by a multitude of factors including soil type, organic matter content, temperature, and moisture. nih.govresearchgate.net

The mobility of these compounds in soil is often linked to their water solubility and their tendency to adsorb to soil particles. nih.govepa.gov Most phenylurea herbicides have relatively high water solubility. nih.gov Their sorption to soil is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). For instance, Koc values for some phenylureas can range significantly, indicating varying degrees of mobility. nih.gov Compounds with lower Koc values are less likely to be adsorbed by soil organic matter and are therefore more mobile, with a higher potential to leach into groundwater. nih.govepa.gov Conversely, those with higher Koc values are more tightly bound to soil particles and less mobile. epa.gov The mobility of phenylurea herbicides is a key factor in their potential to contaminate surface and groundwater resources. nih.gov

Hydrolysis in Aqueous Environments

Phenylurea herbicides generally exhibit high stability against hydrolysis at a neutral pH. nih.govfederalregister.gov This stability, however, can decrease under acidic or basic conditions. nih.gov For the related compound ethofumesate (B166128), hydrolysis is very slow at pH 7 and 9, but it does occur at pH 5, albeit with a very long half-life of 940 days, leading to the formation of its hydroxy analogue. nih.govnih.gov This suggests that the urea (B33335) linkage in compounds like 1-(4-Ethylphenyl)-1-propan-2-ylurea is likely to be resistant to cleavage in typical environmental water bodies unless the pH is significantly acidic or alkaline.

Photolysis in Aquatic and Atmospheric Systems

Photolysis, or degradation by light, can be a significant pathway for the transformation of phenylurea herbicides in both aquatic and atmospheric environments. nih.govregulations.gov For example, the herbicide diuron (B1670789), a type of phenylurea, is efficiently degraded by UV photolysis. nih.govregulations.gov The parent compound ethofumesate is also known to be transformed by photolysis in water, with a half-life of about 31 hours. nih.gov In the atmosphere, vapor-phase ethofumesate is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 7 hours. nih.gov This suggests that sunlight can play a crucial role in breaking down this compound, particularly in surface waters and in the atmosphere.

Sorption and Desorption Behavior in Soil and Sediment

The sorption and desorption behavior of phenylurea herbicides in soil and sediment is critical to their environmental fate. researchgate.netregulations.gov The primary factor influencing the sorption of these compounds is the organic matter content of the soil. nih.gov Higher organic matter content generally leads to increased adsorption and reduced mobility. nih.gov

Studies on phenylurea herbicides like linuron (B1675549) and diuron show that their adsorption can be described by the Freundlich isotherm model. regulations.gov The Freundlich coefficient, Kf, indicates the adsorption capacity of the soil. regulations.gov Desorption studies often show hysteresis, meaning that the compound does not desorb as readily as it adsorbs, leading to the formation of bound residues in the soil. regulations.gov Alternating wet and dry cycles can also increase the retention of these herbicides in the soil. regulations.gov For ethofumesate, Koc values have been measured in a range from 55 to 500 in various soils, indicating moderate to high mobility. nih.gov The adsorption of ethofumesate has also been shown to have a positive correlation with the soil's organic carbon content. csic.es

Interactive Table: Sorption Coefficients for Phenylurea Herbicides

Below is an example of how sorption data for phenylurea herbicides could be presented. Note that specific data for this compound is not available.

| Compound | Soil Type | Organic Carbon (%) | Kf ((µg/g)/(µg/mL)^1/n) | Koc (L/kg) | Reference |

| Linuron | Clayey Soil A | - | - | 195 | regulations.gov |

| Linuron | Clayey Soil B | - | - | 102 | regulations.gov |

| Diuron | Silty Clay Loam | 1.5 | 4.3 | 330 | researchgate.net |

| Isoproturon | Sandy Loam | 0.8 | 1.8 | 225 | nih.gov |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade persistent organic pollutants in water. mdpi.commdpi.com These processes generate highly reactive species, such as hydroxyl radicals, which can break down complex organic molecules. mdpi.commdpi.com Various AOPs, including ozonation, heterogeneous photocatalysis (e.g., using TiO2), and Fenton-like processes, have been shown to be effective in degrading phenylurea herbicides like fenuron, monuron (B1676734), and diuron. nih.govregulations.govmdpi.com

The efficiency of these processes can depend on the specific structure of the herbicide. For instance, ozonation is more effective for fenuron, while UV photolysis is highly efficient for diuron and monuron. nih.govregulations.gov The combination of different AOPs, such as UV/O3 or UV/TiO2, can significantly increase the degradation rates. nih.govresearchgate.net Perovskite catalysts have also been explored for activating oxidants like peroxymonosulfate (B1194676) to degrade herbicides, including ethofumesate. mdpi.comresearchgate.net

Identification of Abiotic Transformation Products

The abiotic transformation of phenylurea herbicides can lead to the formation of various intermediate products. For example, the degradation of diuron and monuron through AOPs can result in dehalogenation and the formation of chlorinated intermediates before further mineralization. nih.gov

In the case of the related compound ethofumesate, several transformation products have been identified in environmental studies. These include:

2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate (B1217627) (NC 9607 or Ethofumesate 2-keto) : A major degradation product found in dry soil. nih.govcambridge.org

2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate (NC 8493 or Ethofumesate-2-hydroxy) nih.gov

Ethofumesate carboxylic acid (NC 20645) nih.gov

The identification of these products is crucial for a complete understanding of the environmental risk, as some transformation products can be more toxic or persistent than the parent compound. epa.gov Analytical methods such as gas chromatography-tandem mass spectrometry (GC-MS/MS) are used to identify and quantify these residues in environmental and food samples. nih.govresearchgate.net

Exploration of Non Clinical Applications and Material Science Potential of 1 4 Ethylphenyl 1 Propan 2 Ylurea

Role as a Chemical Intermediate in Advanced Synthesis

No information is available in the public domain regarding the use of 1-(4-Ethylphenyl)-1-propan-2-ylurea as a chemical intermediate in advanced synthesis.

Potential in Material Science and Polymer Chemistry

There is no published research or data on the potential applications of this compound in the fields of material science or polymer chemistry.

Research into Agrochemical Functionality (e.g., Herbicide Efficacy Enhancement)

No studies or reports were found that investigate the agrochemical functionality of this compound, including any potential role in enhancing herbicide efficacy.

Development as a Research Probe or Ligand in Academic Studies

There is no indication from the conducted searches that this compound has been developed or utilized as a research probe or ligand in academic studies.

Supramolecular Chemistry and Self-Assembly Properties

The supramolecular chemistry and self-assembly properties of this compound have not been described in the available scientific literature.

Table of Mentioned Compounds

Future Research Directions and Open Questions Regarding 1 4 Ethylphenyl 1 Propan 2 Ylurea

Exploration of Novel Synthetic Routes

The synthesis of N,N'-disubstituted ureas is a well-established field, yet there is continuous innovation aimed at improving efficiency, safety, and environmental sustainability. nih.gov Future research on 1-(4-Ethylphenyl)-1-propan-2-ylurea should explore and compare both classical and modern synthetic methodologies.

Classical synthesis of asymmetrically disubstituted ureas typically involves the reaction of an appropriate isocyanate with a primary or secondary amine. nih.govnih.gov In this case, 4-ethylphenyl isocyanate would be reacted with propan-2-amine, or conversely, isopropyl isocyanate would be reacted with 4-ethylaniline (B1216643). While effective, these routes often rely on hazardous precursors like phosgene (B1210022) or its safer, solid derivative, triphosgene (B27547), to generate the isocyanate intermediate. nih.govacs.org

Future investigations should prioritize the development of novel, greener synthetic pathways. Promising areas for exploration include:

Catalyst-Free Synthesis in Water: Developing methods that use water as a solvent under mild conditions would significantly improve the environmental footprint of the synthesis. acs.org

Carbonyl Sulfide (B99878) (COS) as a Reagent: The use of carbonyl sulfide as a C1 source to react with 4-ethylaniline and propan-2-amine offers a highly selective, catalyst-free method for producing asymmetric ureas. acs.org

Manganese-Catalyzed Dehydrogenative Coupling: An atom-economical approach using an earth-abundant manganese catalyst to couple the respective amines with methanol (B129727) as a renewable C1 source presents a sustainable alternative to traditional methods. acs.org This process liberates only hydrogen gas as a byproduct.

Hypervalent Iodine Reagents: The use of reagents like PhI(OAc)₂ for the metal-free coupling of amides and amines could be adapted for a versatile and late-stage functionalization approach to synthesizing urea (B33335) derivatives. mdpi.com

| Synthetic Method | Key Reagents | Potential Advantages | Research Questions to Address |

|---|---|---|---|

| Classical Isocyanate Route | 4-Ethylphenyl isocyanate, Propan-2-amine | Well-established, generally high yield | Optimization of reaction conditions, precursor safety |

| Catalyst-Free Synthesis in Water | Amines, Water, C1 source | Environmentally friendly, simple product isolation | Reaction efficiency, regioselectivity, scalability acs.org |

| Carbonyl Sulfide (COS) Route | Amines, Carbonyl Sulfide | Catalyst-free, high selectivity for asymmetric ureas | Handling of gaseous COS, reaction kinetics acs.org |

| Mn-Catalyzed Dehydrogenative Coupling | Amines, Methanol, Mn-pincer complex | Atom-economical, uses renewable C1 source | Catalyst efficiency and turnover, substrate scope acs.org |

Comprehensive Mechanistic Studies of its Degradation

Understanding the stability and degradation pathways of this compound is critical for determining its potential applications and environmental fate. Urea derivatives can degrade through several mechanisms, including hydrolysis, thermal decomposition, and photodegradation. mdpi.comnih.gov

Future research should focus on systematically investigating these pathways:

Hydrolytic Stability: Studies should be conducted across a range of pH values (acidic, neutral, and basic) to determine the rate and mechanism of hydrolysis. This would likely involve the cleavage of the urea linkage to form the constituent amines (4-ethylaniline and propan-2-amine) and carbon dioxide.

Thermal Degradation: Thermogravimetric analysis (TGA) coupled with techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) would be essential. mdpi.com This would identify the decomposition temperatures and elucidate the mechanism, which for ureas can include dissociation back to the isocyanate and amine, or formation of a secondary amine with the loss of CO₂.

Photodegradation: The susceptibility of the compound to degradation by UV light should be assessed. Such studies would determine the photodegradation kinetics and identify photoproducts, which is particularly relevant for applications where the material may be exposed to sunlight. grafiati.com

| Degradation Pathway | Proposed Experimental Method | Key Information to Obtain |

|---|---|---|

| Hydrolysis | HPLC or LC-MS monitoring in buffered solutions | Rate constants (k_obs) at various pH, identification of hydrolysis products |

| Thermal Degradation | Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Py-GC/MS | Decomposition temperature (T_d), thermal transitions, volatile degradation products mdpi.com |

| Photodegradation | Exposure to controlled UV radiation, followed by spectroscopic (UV-Vis) and chromatographic (HPLC) analysis | Quantum yield of degradation, identification of photoproducts, degradation kinetics grafiati.com |

Advanced Structural Studies of Crystalline and Amorphous Forms

The three-dimensional arrangement of molecules in the solid state dictates many of a material's bulk properties. For urea derivatives, intermolecular hydrogen bonding plays a defining role in their crystal packing. iucr.orgtandfonline.com A critical area of future research is the detailed structural elucidation of this compound.

Key research objectives in this area would include:

Single-Crystal X-ray Diffraction: The primary goal would be to grow a suitable single crystal and determine its structure via X-ray diffraction. tandfonline.comnih.gov This would provide precise data on bond lengths, bond angles, and torsional angles. Crucially, it would reveal the intermolecular hydrogen-bonding network, which for phenylureas often involves cyclic dimers or chain polymers. iucr.orgtandfonline.com

Polymorphism Screening: A systematic screening for different crystalline forms (polymorphs) should be undertaken. Polymorphs can have different solubilities, melting points, and stabilities, so identifying and characterizing them is essential for any potential application.

Amorphous State Characterization: Investigation into the amorphous or glassy state of the compound is also warranted. The properties of the amorphous form can differ significantly from the crystalline states, and understanding its glass transition temperature (Tg) and stability would be important.

| Crystallographic Parameter | Description | Significance |

|---|---|---|

| Crystal System & Space Group | The symmetry class of the crystal lattice | Defines the fundamental packing arrangement of molecules. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal | Provides the size and shape of the basic building block of the crystal. |

| Hydrogen Bond Geometry (Donor-Acceptor distance, Angle) | The specific distances and angles of N-H···O=C bonds | Determines the strength and nature of the primary intermolecular interactions. tandfonline.com |

| Dihedral Angles | Torsion angles between the phenyl ring and the urea plane | Describes the molecular conformation (twist) in the solid state. tandfonline.com |

Targeted Analog Synthesis for Structure-Activity Relationship (SAR) Exploration in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its properties and behavior. nih.govresearchgate.net While often associated with drug discovery, SAR is equally valuable in chemical and materials science. For this compound, a systematic synthesis of analogs could reveal how structural modifications impact its physical properties (e.g., solubility, melting point), chemical reactivity, or interactions with other materials.

A future research program could synthesize and test analogs based on modifications to two key regions of the molecule:

Aryl Group Modification: The 4-ethylphenyl ring could be altered by:

Varying the length and branching of the alkyl chain (e.g., methyl, propyl, tert-butyl).

Changing the position of the substituent (e.g., 2-ethylphenyl, 3-ethylphenyl).

Introducing electron-withdrawing (e.g., fluoro, chloro, cyano) or electron-donating (e.g., methoxy) groups. researchgate.net

Alkylurea Group Modification: The N'-propan-2-yl (isopropyl) group could be replaced with other alkyl groups of varying size and steric hindrance, such as cyclohexyl or adamantyl, which have shown significant effects in other urea series. nih.gov

These analogs would then be characterized to build a comprehensive SAR map, correlating specific structural features with observed properties.

| Analog Series | Example Modification | Rationale / Property to Investigate |

|---|---|---|

| Aryl Alkyl Chain Variants | 1-(4-tert-Butylphenyl)-1-propan-2-ylurea | Effect of steric bulk on crystal packing and solubility. |

| Aryl Substituent Position Isomers | 1-(2-Ethylphenyl)-1-propan-2-ylurea | Impact of substituent position on molecular conformation and hydrogen bonding. |

| Electronic Variants | 1-(4-Chlorophenyl)-1-propan-2-ylurea | Influence of electronic effects on the urea N-H acidity and interaction potential. researchgate.net |

| N'-Alkyl Group Variants | 1-(4-Ethylphenyl)-1-cyclohexylurea | Steric and conformational effects of the second nitrogen substituent on solid-state properties. nih.gov |

Deeper Computational Modeling of its Interactions with Various Chemical Environments

Computational chemistry provides powerful tools to predict and understand molecular properties, complementing experimental work. aip.orgimist.ma Future research should leverage these methods to build a detailed in-silico profile of this compound.

Key computational studies would include:

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the optimized molecular geometry, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties. tandfonline.comnih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insight into the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can visualize the electron density distribution, identifying electron-rich (negative potential, e.g., the carbonyl oxygen) and electron-poor (positive potential, e.g., the N-H protons) regions. This map is invaluable for predicting sites for intermolecular interactions. tandfonline.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule in different environments. For example, simulations in water could predict its solvation free energy and aggregation behavior. Simulations could also be used to model its interaction with surfaces or within a polymer matrix, providing atomic-level insights into its behavior in complex systems. nih.govimist.ma

| Computational Method | Properties to be Calculated | Scientific Insight |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, HOMO-LUMO gap, vibrational frequencies | Predicts molecular structure, reactivity, and IR spectrum. tandfonline.comnih.gov |

| Molecular Electrostatic Potential (MEP) | Electron density and potential mapping | Identifies sites for hydrogen bonding and other non-covalent interactions. tandfonline.com |

| Molecular Dynamics (MD) | Solvation free energy, radial distribution functions, interaction energies | Models behavior in solution, predicts solubility, and analyzes interactions with other molecules. imist.ma |

常见问题

Q. What are the recommended synthetic routes for preparing 1-(4-Ethylphenyl)-1-propan-2-ylurea with high purity?

The compound can be synthesized via the reaction of 4-ethylphenyl isocyanate with isopropylamine in anhydrous dichloromethane under inert atmosphere. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC (Rf ≈ 0.4 in 3:7 ethyl acetate/hexane) and confirming purity through HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : Identify substituents on the urea moiety (e.g., isopropyl N–H protons at δ 4.5–5.0 ppm as broad singlets; aromatic protons in the 7.2–7.8 ppm range).

- FT-IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm mass accuracy. Cross-validation with computational NMR prediction tools (e.g., DFT/B3LYP/6-31G*) enhances assignment confidence .

Q. How can researchers assess the crystalline purity of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018 is the gold standard. Key steps:

- Grow crystals via slow evaporation from DMSO/water (1:5 v/v) at 4°C.

- Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refine structure to R1 < 0.05 using full-matrix least-squares methods. Powder XRD can supplement analysis by comparing experimental and simulated patterns .

Advanced Research Questions

Q. How to resolve conflicting spectral data during structural elucidation?

Contradictions between NMR and IR data (e.g., unexpected C=O peak shifts) may arise from tautomerism or solvent effects. Mitigation strategies:

Q. What computational approaches predict the compound’s solubility and bioavailability?

Apply molecular dynamics (MD) simulations with OPLS-AA force field in explicit solvent (e.g., water/ethanol mixtures). Key parameters:

Q. What strategies address low solubility in biological assays?

For cell-based studies:

- Prepare stock solutions in DMSO (≤0.1% final concentration).

- Use β-cyclodextrin inclusion complexes (1:2 molar ratio) to enhance aqueous solubility.

- Derivatize the urea with PEGylated side chains (e.g., methoxy-PEG-5000-amine conjugation via carbodiimide coupling) while monitoring activity retention .

Q. How to design SAR studies for urea derivatives in enzyme inhibition research?

Systematic modifications should target:

- Aromatic substitution : Synthesize analogs with halogen (F, Cl) or methoxy groups at the 4-ethylphenyl position.

- Urea backbone : Replace isopropyl with cyclopropyl or tert-butyl groups. Assess inhibitory potency via enzyme kinetics (e.g., IC50 determination using fluorescence-based assays) and correlate with steric/electronic parameters (Hammett σ, Taft Es) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。